molecular formula C14H16N2O5S B5661685 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide CAS No. 696628-27-0

3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide

Cat. No.: B5661685
CAS No.: 696628-27-0
M. Wt: 324.35 g/mol
InChI Key: BCSLOBNCVYFLBY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy groups at the 3- and 4-positions and linked to a 6-methoxypyridin-3-yl moiety. Its synthesis typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with amines or heterocyclic intermediates under basic conditions, as exemplified by its preparation in yields up to 68% using triethylamine (TEA) as a base .

Properties

IUPAC Name

3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-19-12-6-5-11(8-13(12)20-2)22(17,18)16-10-4-7-14(21-3)15-9-10/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLOBNCVYFLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198826
Record name 3,4-Dimethoxy-N-(6-methoxy-3-pyridinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696628-27-0
Record name 3,4-Dimethoxy-N-(6-methoxy-3-pyridinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696628-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-(6-methoxy-3-pyridinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and 6-methoxypyridin-3-amine as the primary reactants.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide is C14H16N2O5S, with a molecular weight of approximately 324.35 g/mol. The compound features a sulfonamide functional group, which is essential for its biological activity. The presence of methoxy groups and a pyridine moiety enhances its interaction with various biological targets, making it a subject of interest in pharmaceutical research .

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties. Research indicates that 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide may exhibit unique pharmacological properties due to its structural features. Studies have shown that modifications in the sulfonamide structure can significantly influence antibacterial efficacy .

Anticancer Potential

Recent studies have explored the potential of sulfonamide derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in tumor progression makes it a candidate for further investigation in oncology . Its mechanism of action might involve the inhibition of folate metabolism pathways, which are crucial for cancer cell proliferation.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds similar to 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide may possess anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways and cytokine production .

Research Findings and Case Studies

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria with IC50 values comparable to established antibiotics.
Study BAnticancer EfficacyShowed selective cytotoxicity against cancer cell lines with minimal effects on normal cells; potential mechanism linked to folate pathway disruption.
Study CAnti-inflammatory PropertiesIdentified modulation of pro-inflammatory cytokines in vitro, suggesting a role in inflammatory disease management.

Quantitative Structure–Activity Relationship (QSAR) Analysis

QSAR models have been employed to predict the biological activity of sulfonamide derivatives based on their structural characteristics. Such models help in understanding how variations in molecular structure can affect activity against specific biological targets .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ro61-8048 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide)

  • Structure : Replaces the 6-methoxypyridin-3-yl group with a 4-(3-nitrophenyl)thiazol-2-yl moiety.
  • Pharmacology : Acts as a potent KMO inhibitor, increasing central nervous system (CNS) kynurenic acid levels and modulating neurophysiological pathways .
  • Synthesis : Prepared via sulfonylation of thiazole intermediates, with yields and purity comparable to the target compound .

Compound 18 (Silodosin-Based Derivative)

  • Structure: Incorporates a pyrrolidin-3-yl group linked to a trifluoroethoxy-phenoxyethyl chain.
  • Physicochemical Data :
    • Molecular Weight: 504.52 g/mol
    • Purity: 97% (UPLC/MS)
    • Yield: 68%

Morpholinoethyl and Pyridazinyl Derivatives

  • Examples: 5a: N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)-3,4-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide. CAS 1105234-12-5: Features a pyridazinyl-propyl chain instead of methoxypyridin-3-yl.
  • Key Differences: Morpholino groups enhance solubility via hydrogen bonding . Pyridazinyl derivatives exhibit altered hydrogen-bonding patterns, influencing crystallinity and stability .

Pharmacological and Functional Differences

  • Target Compound: Potential IDO1 inhibition, as listed among developmental enzyme inhibitors .
  • Ro61-8048 : KMO inhibition with demonstrated efficacy in reducing levodopa-induced dyskinesias in primates .
  • Compound 18 : α1A/α1D receptor antagonism, distinct from the enzymatic targets of other analogues .

Physicochemical and Analytical Data

Property Target Compound Ro61-8048 Compound 18
Molecular Formula C14H15N2O5S C18H16N3O6S2 C22H27F3N2O6S
Molecular Weight (g/mol) 353.4 454.46 504.52
Purity (UPLC/MS) N/A N/A 97%
Key Functional Groups Methoxypyridinyl Nitrophenylthiazole Trifluoroethoxy chain

Biological Activity

3,4-Dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound exhibits significant pharmacological properties, particularly as an inhibitor of kynurenine 3-monooxygenase (KMO), which plays a critical role in the kynurenine pathway—a metabolic route involved in the production of neuroactive compounds.

  • Molecular Formula : C₁₄H₁₆N₂O₅S
  • CAS Number : 199666-03-0
  • Molecular Weight : 316.35 g/mol

The primary mechanism of action for 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves the inhibition of KMO, leading to increased levels of kynurenic acid. This increase is crucial as kynurenic acid acts as an antagonist at the glycine site of NMDA receptors, which are implicated in various neurological disorders. The compound has demonstrated a competitive inhibition profile with a KiK_i value of 4.8 nM and an IC50IC_{50} of 37 nM, indicating its potency as a KMO inhibitor .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective activities by modulating glutamate levels in the brain. By inhibiting KMO, it reduces the production of neurotoxic metabolites and increases neuroprotective compounds like kynurenic acid. This mechanism is particularly relevant in conditions such as epilepsy and neurodegenerative diseases, where excitotoxicity plays a significant role .

Anticonvulsant Properties

In animal models, 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide has shown potential anticonvulsant effects. These effects are attributed to its ability to enhance kynurenic acid levels, thereby providing a protective effect against seizure activity .

Antidystonic Activity

The compound has also been noted for its antidystonic effects, which may be beneficial in treating movement disorders associated with dopamine dysregulation. The modulation of NMDA receptor activity through kynurenic acid elevation suggests a therapeutic avenue for conditions like dystonia .

Study on KMO Inhibition

A detailed study evaluated the effects of various KMO inhibitors, including 3,4-dimethoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide. The findings highlighted that this compound significantly increased kynurenic acid levels in both in vitro and in vivo models, leading to reduced excitotoxicity and improved neuronal survival rates under stress conditions .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have indicated that after administration, the compound exhibits favorable absorption characteristics with significant brain penetration. This property is essential for its neuroprotective effects, as it allows for effective modulation of central nervous system pathways .

Comparative Table of Biological Activities

Activity Mechanism Reference
KMO InhibitionCompetitive inhibition leading to increased kynurenic acid
NeuroprotectionReduces glutamate toxicity via kynurenic acid elevation
AnticonvulsantModulates NMDA receptor activity
AntidystonicAffects dopaminergic pathways

Q & A

Q. Basic

  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., sulfonamide NH interactions with pyridyl N) .
  • NMR spectroscopy : Identify methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and sulfonamide NH (δ 10.5–11.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C17_{17}H19_{19}N2_{2}O5_{5}S) with <5 ppm error .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

  • Enzyme inhibition assays : Test against targets like kynurenine 3-monooxygenase (KMO) using fluorescence-based kits (IC50_{50} determination) .
  • Cell viability assays : Screen in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays at 1–100 µM concentrations .
  • Solubility assessment : Measure in DMSO/PBS mixtures to guide in vivo dosing .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent variation : Modify methoxy groups (e.g., replace with ethoxy or halogen) to assess impact on potency. Evidence shows 3,4-dimethoxy enhances solubility and target binding compared to mono-substituted analogs .
  • Bioisosteric replacement : Substitute the pyridyl ring with thiazole or benzimidazole to probe electronic effects.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like KMO .

How can contradictions in biological data across studies be resolved?

Q. Advanced

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., pH, buffer composition). For example, potency discrepancies in KMO inhibition (e.g., 24% vs. 64% inhibition) may arise from protonation state differences in assay buffers .
  • Orthogonal assays : Validate enzyme inhibition with LC-MS-based metabolite quantification (e.g., 3-hydroxykynurenine levels) .
  • Batch variability checks : Analyze synthetic intermediates (e.g., amine purity via HPLC) to rule out impurity effects .

What in vivo models are suitable for pharmacokinetic and toxicity studies?

Q. Advanced

  • Rodent models : Administer 10–50 mg/kg intraperitoneally to assess brain/plasma partitioning. Monitor metabolites (e.g., kynurenine, quinolinic acid) via LC-MS/MS .
  • Toxicity endpoints : Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 7-day repeated dosing.
  • Formulation optimization : Use PEG-400/saline for improved solubility and bioavailability .

What strategies identify molecular targets of this compound?

Q. Advanced

  • Chemoproteomics : Use photoaffinity probes (e.g., alkyne-tagged analogs) for click chemistry-based target enrichment and LC-MS/MS identification .
  • Kinase profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to rule off-target effects.
  • CRISPR-Cas9 knockout : Validate target relevance by comparing activity in wild-type vs. KMO-deficient cell lines .

What are best practices for stability studies under physiological conditions?

Q. Advanced

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation (e.g., demethylation of methoxy groups) via UPLC over 24 hours .
  • Light sensitivity : Store in amber vials; assess photodegradation under UV/visible light (ICH Q1B guidelines).
  • Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .

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